2-Bromo-1-(2-bromoethyl)-3-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(2-bromoethyl)-3-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, with an additional bromoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-bromoethyl)-3-fluorobenzene typically involves the bromination of 1-(2-bromoethyl)-3-fluorobenzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction conditions often include a solvent like carbon tetrachloride or chloroform, and the reaction is conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2-bromoethyl)-3-fluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding bromo-fluoro ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromo groups can lead to the formation of the corresponding fluorobenzene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or primary amines in solvents such as ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted fluorobenzene derivatives.
Oxidation: Formation of bromo-fluoro ketones or carboxylic acids.
Reduction: Formation of fluorobenzene derivatives.
Scientific Research Applications
2-Bromo-1-(2-bromoethyl)-3-fluorobenzene has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and bioactive compounds.
Chemical Biology: Employed in studies involving the modification of biomolecules and the investigation of biological pathways.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-bromoethyl)-3-fluorobenzene involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a building block that undergoes chemical transformations to form desired products. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-(2-bromoethoxy)ethane
- 2-Bromoethanol
- 3-(2-Bromoethyl)indole
Uniqueness
2-Bromo-1-(2-bromoethyl)-3-fluorobenzene is unique due to the presence of both bromine and fluorine atoms on the benzene ring, along with an additional bromoethyl group. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C8H7Br2F |
---|---|
Molecular Weight |
281.95 g/mol |
IUPAC Name |
2-bromo-1-(2-bromoethyl)-3-fluorobenzene |
InChI |
InChI=1S/C8H7Br2F/c9-5-4-6-2-1-3-7(11)8(6)10/h1-3H,4-5H2 |
InChI Key |
BLBKFYRZNQEDFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.